5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide
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Description
The compound “5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide” is a complex organic molecule. The closest related compound found is “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” which has a molecular weight of 166.18 . It is a pale yellow crystalline powder .
Molecular Structure Analysis
The crystal structure of a related compound, “5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione”, has been reported . The overall geometry of the molecule is largely planar, but slightly kinked .Physical and Chemical Properties Analysis
The related compound “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” has a melting point of 153-158°C (dec) and is stored at 0-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds containing the benzodioxin and thiadiazinylamine structures are frequently synthesized for biological evaluation, particularly for their potential as antipsychotic, anticonvulsant, anti-HIV, and antimicrobial agents. For example, the synthesis and biological assessment of benzoxazepine and benzothiazepine derivatives have demonstrated significant antipsychotic and anticonvulsant activities (H. Kaur et al., 2012). Similarly, pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, through a detailed structure-activity relationship study, have shown potent anti-HIV properties (T. Mizuhara et al., 2012).
Antimicrobial and Antioxidant Activities
Derivatives of thiadiazole and oxadiazole have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds are designed to combat microbial infections and oxidative stress, indicating a broad spectrum of potential applications in medical and pharmaceutical sciences. Notably, certain thiadiazole derivatives have been identified as promising antimicrobial agents with specific efficacy against Gram-positive bacteria, highlighting their potential in developing new antibacterial therapies (Zabiulla et al., 2020).
Antifungal Effects and Mechanism of Action
The antifungal activity of thiadiazole derivatives has also been explored, with some compounds showing significant effects against pathogenic fungi. These studies not only provide insights into the potential therapeutic uses of such compounds but also delve into their mechanisms of action, such as disrupting cell wall biogenesis in fungi, which could lead to innovative antifungal treatment strategies (B. Chudzik et al., 2019).
Biosensor Applications
Conducting polymers incorporating benzothiadiazole units have been developed for biosensor applications, particularly in the enzymatic biosensing of glucose. This highlights the versatility of benzothiadiazole derivatives in creating sensitive and selective biosensors for medical diagnostics and environmental monitoring (F. Emre et al., 2011).
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.BrH/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5H,3-4,6H2,(H2,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDWIJGWTRJKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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